An In-depth Technical Guide to 4-Methoxy-5-methyl-2-nitroaniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Methoxy-5-methyl-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Methoxy-5-methyl-2-nitroaniline, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's core chemical properties, provides a detailed synthesis protocol, and explores its reactivity and potential applications in the fields of medicinal chemistry and materials science.
Core Chemical Properties and Identifiers
4-Methoxy-5-methyl-2-nitroaniline, with the CAS Number 55730-09-1, is a substituted nitroaniline that presents as a solid, typically in shades of brown to reddish-brown[1]. Its molecular structure, characterized by a benzene ring functionalized with a methoxy, methyl, nitro, and an amino group, dictates its chemical behavior and utility as a versatile building block in organic synthesis.
The strategic placement of these functional groups—an electron-donating methoxy group and a weakly electron-donating methyl group, alongside an electron-withdrawing nitro group and an activating amino group—creates a unique electronic environment within the molecule. This electronic interplay is fundamental to its reactivity, particularly in electrophilic aromatic substitution and nucleophilic reactions.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 55730-09-1 | |
| Molecular Formula | C₈H₁₀N₂O₃ | |
| Molecular Weight | 182.18 g/mol | |
| Melting Point | 117.5-118.5 °C | |
| Boiling Point | 355.1 ± 37.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Appearance | Brown to reddish-brown solid | |
| Storage Temperature | 2-8°C |
Synthesis of 4-Methoxy-5-methyl-2-nitroaniline: A Validated Protocol
The synthesis of 4-Methoxy-5-methyl-2-nitroaniline is most effectively and safely achieved through a three-step process starting from the commercially available precursor, 4-methoxy-5-methylaniline. This method, adapted from established protocols for similar substituted anilines, involves the protection of the highly activating amino group, followed by regioselective nitration, and concluding with deprotection to yield the target compound[2][3]. This strategic approach is crucial to prevent oxidation of the aniline ring and the formation of undesired isomers that can occur with direct nitration[4].
Experimental Workflow
The overall synthesis pathway is depicted in the following diagram:
Step-by-Step Experimental Protocol
Step 1: Acetylation of 4-Methoxy-5-methylaniline
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-5-methylaniline in glacial acetic acid.
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Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.
-
Gently warm the reaction mixture to 50-60°C for approximately 30 minutes to ensure complete reaction.
-
Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxy-5-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry the product.
Step 2: Nitration of N-(4-methoxy-5-methylphenyl)acetamide
-
Suspend the dried N-(4-methoxy-5-methylphenyl)acetamide in glacial acetic acid in a flask.
-
Cool the mixture in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the suspension, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture at a low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide
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Reflux the dried N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
After the hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
If acidic hydrolysis was performed, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product. If basic hydrolysis was used, the product may precipitate upon cooling.
-
Collect the solid 4-Methoxy-5-methyl-2-nitroaniline by filtration, wash with water, and purify by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for confirming the substitution pattern on the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic-H (ortho to -NO₂) | ~7.3-7.5 | s | - | Deshielded by the strongly electron-withdrawing nitro group. |
| Aromatic-H (ortho to -NH₂) | ~6.8-7.0 | s | - | Shielded by the electron-donating amino and methoxy groups. |
| -NH₂ | ~5.8-6.0 | br s | - | Broad singlet due to quadrupole broadening and exchange. |
| -OCH₃ | ~3.8 | s | - | Characteristic singlet for a methoxy group. |
| -CH₃ | ~2.2-2.4 | s | - | Singlet for the methyl group attached to the aromatic ring. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C-NH₂ | ~140 | Attached to the electron-donating amino group. |
| C-NO₂ | ~133 | Attached to the electron-withdrawing nitro group. |
| C-OCH₃ | ~149 | Attached to the electron-donating methoxy group. |
| C-CH₃ | ~125 | Quarternary carbon attached to the methyl group. |
| Aromatic CH | ~115-120 | Shielded aromatic carbons. |
| -OCH₃ | ~56 | Carbon of the methoxy group. |
| -CH₃ | ~18-20 | Carbon of the methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3500 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) |
| 2850-2960 | C-H stretching | Methyl (-CH₃) and Methoxy (-OCH₃) |
| 1570-1590 | N-O stretching (asymmetric) | Nitro (-NO₂) |
| 1330-1350 | N-O stretching (symmetric) | Nitro (-NO₂) |
| 1230-1260 | C-O-C stretching (asymmetric) | Methoxy (-OCH₃) |
| 1600-1640 | Aromatic C=C stretching | Benzene ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 182. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Methoxy-5-methyl-2-nitroaniline is governed by the interplay of its functional groups.
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Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and diazotization.
-
Nitro Group: The nitro group is a key functional handle that can be reduced to an amino group, opening up further synthetic possibilities. This reduction is a common strategy in the synthesis of heterocyclic compounds.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino and methoxy groups, and the weakly activating methyl group. The positions ortho and para to the activating groups are the most likely sites for further substitution, although steric hindrance from existing substituents will play a significant role.
Application in Heterocyclic Synthesis
A significant application of substituted nitroanilines is in the synthesis of heterocyclic compounds, which are scaffolds for many pharmaceuticals. For instance, the related 4-methoxy-2-nitroaniline is a precursor for the synthesis of benzimidazoles and quinoxalines[1]. It is highly probable that 4-Methoxy-5-methyl-2-nitroaniline can be similarly utilized. The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a suitable dielectrophile. This makes it a valuable intermediate in the synthesis of novel drug candidates.
Safety and Handling
As a nitroaniline derivative, 4-Methoxy-5-methyl-2-nitroaniline should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is limited, data from related compounds such as 4-fluoro-2-methoxy-5-nitroaniline and 4-nitroaniline suggest that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation[5][6][7][8].
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Methoxy-5-methyl-2-nitroaniline is a valuable chemical intermediate with a rich potential for applications in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through a well-established three-step protocol. A thorough understanding of its spectroscopic properties and chemical reactivity is essential for its effective utilization in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitroaniline
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (2020).
- A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Rel
- Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. (2025). BenchChem.
- 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds. (2025). BenchChem.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2018).
-
4-Methoxy-5-methyl-2-nitroaniline | CAS#:55730-09-1. (2025). Chemsrc. Retrieved from [Link]
-
2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. (n.d.). PubChem. Retrieved from [Link]
-
4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793. (n.d.). PubChem. Retrieved from [Link]
- 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY D
- 4 - SAFETY D
-
FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved from [Link]
- 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applic
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Wiley-VCH.
- A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. (2025). BenchChem.
- 4-fluoro-2-methoxy-5-nitroaniline SDS, 1075705-01-9 Safety D
- Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. (2025). ChemicalBook.
- Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH.
- 5-Methyl-2-nitroaniline. (2016). PMC - NIH.
- 4-Nitroaniline - Safety D
- 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- 4-Methyl-2-nitroaniline(89-62-3) MS spectrum. (n.d.). ChemicalBook.
- How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC CHEMISTRY REACTION!
- 2-Methoxy-5-nitroaniline | 99-59-2 | FM02151. (n.d.). Biosynth.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 2-Methyl-5-nitroaniline 95 99-55-8. (n.d.). Sigma-Aldrich.
- 2-Methoxy-5-methylaniline(120-71-8) IR2 spectrum. (n.d.). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
